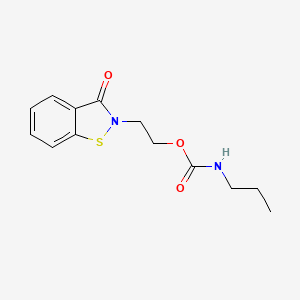
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with ethyl chloroformate to form an intermediate, which is then reacted with N-propylamine to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These methods are optimized for large-scale production to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiazole derivatives with potential biological activities.
Biology: This compound is studied for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition can lead to the death of the bacterial cells.
Comparison with Similar Compounds
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate can be compared with other benzothiazole derivatives, such as:
2-(2-oxo-3-pyridyl)benzothiazole: Known for its herbicidal activity.
3-(piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial and antipsychotic activities.
2-(3-oxo-1,2-benzothiazol-3-yl)acetic acid: Used in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.
Properties
CAS No. |
183136-05-2 |
|---|---|
Molecular Formula |
C13H16N2O3S |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-propylcarbamate |
InChI |
InChI=1S/C13H16N2O3S/c1-2-7-14-13(17)18-9-8-15-12(16)10-5-3-4-6-11(10)19-15/h3-6H,2,7-9H2,1H3,(H,14,17) |
InChI Key |
BEOYBNKXIOHHHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OCCN1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















